![molecular formula C8H10BrNOS B2516202 2-Bromo-4-(oxan-3-yl)-1,3-thiazole CAS No. 1889119-89-4](/img/structure/B2516202.png)
2-Bromo-4-(oxan-3-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-Bromo-4-(oxan-3-yl)-1,3-thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazoles are known for their significance in medicinal chemistry due to their biological activities and presence in various pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the reaction with aromatic amines and sodium thiocyanate, leading to thiazoles . Although this particular synthon does not directly relate to the synthesis of 2-Bromo-4-(oxan-3-yl)-1,3-thiazole, it demonstrates the type of chemical strategies employed in the synthesis of brominated thiazoles. Similarly, the reaction of N-(anthracen-9-yl)-N'-ethylthiourea with bromoacetic acid derivatives has been shown to yield thiazolidinones, which, while not the same, share some synthetic pathways with thiazoles .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR and X-ray crystallography. For example, the regioselectivity observed in the synthesis of thiazolidinones was elucidated using NMR techniques and X-ray crystallographic analysis . These techniques are crucial for determining the position of the bromine atom in the thiazole ring and the overall molecular conformation.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The reactivity of such compounds can be influenced by the presence of substituents on the thiazole ring. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, retaining the furylthiadiazole fragment in all transformations . This indicates that the bromine atom in the thiazole ring can be substituted under certain conditions, which could be relevant for the chemical reactions of 2-Bromo-4-(oxan-3-yl)-1,3-thiazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's reactivity and interaction with other molecules. The study of antipyrine derivatives with halogen atoms revealed insights into intermolecular interactions, such as hydrogen bonding and π-interactions, which are significant for understanding the properties of halogenated thiazoles . The specificities in the bromination of thiazole derivatives also highlight the influence of substituents on the reactivity and the final products obtained .
Scientific Research Applications
Organic Photovoltaics and Material Science
Synthesis and Applications in Photovoltaics : The synthesis of π-conjugated polymers containing thiophene units alongside 1,3,4-oxadiazole or 1,3,4-thiadiazole moieties, similar in structure to 2-Bromo-4-(oxan-3-yl)-1,3-thiazole, demonstrates their utility in enhancing the performance of organic photovoltaics (OPVs). These compounds, by introducing electron-accepting units, lower the highest occupied molecular orbital (HOMO) energy levels, leading to higher open-circuit voltage (Voc) values in polymer solar cells (PSCs). The significant photovoltaic applications underscore their potential in renewable energy technologies (Higashihara et al., 2012).
Pharmaceutical and Chemical Synthesis
Halogenation and Derivative Synthesis : Research on thiazole derivatives, including 2-Bromo-4-(oxan-3-yl)-1,3-thiazole, has led to various chemical transformations crucial for pharmaceutical applications. Studies highlight the versatility of thiazole compounds in undergoing reactions like thiocyanation, halogenation, and nitration, providing a pathway to synthesize a wide range of derivatives with potential biological activities (Saldabol et al., 2002).
Chemoselective Preparation of Thiazoles : A synthetic protocol for introducing a bromodifluoromethyl group at the C4 of the thiazole ring, applicable to 2-Bromo-4-(oxan-3-yl)-1,3-thiazole derivatives, showcases their relevance in drug discovery. This method allows for further transformations, such as Br/F exchange, which is useful in radiopharmaceutics (Colella et al., 2018).
Advanced Material Applications
Heterocyclic Carbenes : The transformation of oxazole and thiazole molecules into their corresponding carbene tautomers through metal-induced tautomerization illustrates the compound's utility in material science. These reactions, relevant to 2-Bromo-4-(oxan-3-yl)-1,3-thiazole analogs, pave the way for developing new materials and catalysts (Ruiz & Perandones, 2009).
properties
IUPAC Name |
2-bromo-4-(oxan-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-8-10-7(5-12-8)6-2-1-3-11-4-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLADRDPGOTTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CSC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(oxan-3-yl)-1,3-thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.